Cas no 2167475-85-4 (3-Bromo-2-iodo-5-methylbenzonitrile)

3-Bromo-2-iodo-5-methylbenzonitrile is a halogenated aromatic nitrile compound with a molecular formula of C₈H₅BrIN. This structurally versatile intermediate features both bromine and iodine substituents on a methyl-substituted benzonitrile core, enabling selective functionalization in cross-coupling reactions such as Suzuki or Sonogashira couplings. The electron-withdrawing nitrile group enhances reactivity in nucleophilic aromatic substitutions, while the methyl group offers steric and electronic modulation. Its high purity and stability make it suitable for pharmaceutical and agrochemical synthesis, particularly in constructing complex heterocycles or fine-tuning molecular properties. The compound’s distinct halogen placement allows for sequential derivatization, making it valuable in multi-step synthetic routes.
3-Bromo-2-iodo-5-methylbenzonitrile structure
2167475-85-4 structure
Product Name:3-Bromo-2-iodo-5-methylbenzonitrile
CAS No:2167475-85-4
MF:C8H5BrIN
MW:321.9404733181
CID:5409430
PubChem ID:165588515
Update Time:2025-10-29

3-Bromo-2-iodo-5-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2-iodo-5-methylbenzonitrile
    • Z2755948440
    • EN300-28338109
    • 2167475-85-4
    • 3-Bromo-2-iodo-5-methylbenzonitrile
    • Inchi: 1S/C8H5BrIN/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3
    • InChI Key: HQAZPDJKCFYVHO-UHFFFAOYSA-N
    • SMILES: IC1C(=CC(C)=CC=1C#N)Br

Computed Properties

  • Exact Mass: 320.86501g/mol
  • Monoisotopic Mass: 320.86501g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Density: 2.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 336.4±42.0 °C(Predicted)

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Additional information on 3-Bromo-2-iodo-5-methylbenzonitrile

Comprehensive Overview of 3-Bromo-2-iodo-5-methylbenzonitrile (CAS No. 2167475-85-4): Properties, Applications, and Industry Insights

3-Bromo-2-iodo-5-methylbenzonitrile (CAS No. 2167475-85-4) is a halogenated aromatic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. This bromine and iodine-substituted benzonitrile derivative serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig animations. Its molecular structure, featuring both electron-withdrawing cyano groups and halogen substituents, enables precise functionalization for drug discovery pipelines.

In recent years, the demand for halogenated benzonitrile compounds has surged, driven by their role in developing kinase inhibitors and antimicrobial agents. Researchers frequently search for "3-Bromo-2-iodo-5-methylbenzonitrile synthesis" or "CAS 2167475-85-4 applications," reflecting its relevance in medicinal chemistry. The compound's meta-methyl substitution enhances steric control in palladium-catalyzed reactions, a feature highlighted in patents targeting oncology therapeutics.

From a synthetic perspective, 3-Bromo-2-iodo-5-methylbenzonitrile exhibits exceptional stability under inert atmospheres, making it suitable for multi-step transformations. Analytical data (HPLC purity >98%, NMR-verified) confirm its utility in high-throughput screening. Environmental considerations are also addressed: modern green chemistry protocols now minimize waste during its production, aligning with ESG (Environmental, Social, and Governance) trends in chemical manufacturing.

The compound's X-ray crystallography data reveals planar geometry ideal for π-stacking interactions—a property exploited in materials science for organic semiconductors. Queries like "3-Bromo-2-iodo-5-methylbenzonitrile solubility" or "storage conditions for CAS 2167475-85-4" underscore practical handling concerns. It dissolves preferentially in DMSO or THF but requires protection from light due to the iodo-substituent's photosensitivity.

Emerging applications include its use in proteolysis-targeting chimeras (PROTACs), where its dual halogen handles facilitate linker diversification. This aligns with the industry's shift toward targeted protein degradation therapies. Regulatory-compliant suppliers provide GC-MS-certified batches, addressing quality control needs for preclinical studies.

Future directions may explore continuous flow synthesis of this intermediate to improve scalability—a topic trending in process chemistry forums. With a molecular weight of 322.91 g/mol and precise 13C NMR shifts (δ 115-160 ppm for aromatic carbons), it remains a benchmark for structural validation in heterocyclic chemistry.

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